Methallyl isothiocyanate

Overview

Description

Methallyl isothiocyanate (MITC) is a naturally occurring compound found in cruciferous vegetables such as broccoli, cauliflower, and cabbage. It is an isothiocyanate, a type of compound found in many plants, and it is an important source of flavor and aroma in many foods. MITC has been used in scientific research for decades, and its biochemical and physiological effects on human health have been studied extensively.

Scientific Research Applications

Anti-Inflammatory Effects

Methallyl isothiocyanate (MAITC) exhibits significant anti-inflammatory effects, particularly in mast cell-mediated inflammatory reactions. In a study, MAITC was shown to suppress intracellular calcium levels, inhibit the production and mRNA expression of interleukins such as IL-1β and IL-6, and reduce the activities of caspase-1 and receptor-interacting protein-2. These findings suggest its potential role in controlling inflammatory responses (Han et al., 2012).

Antimicrobial Activity

Isothiocyanates, including those derived from this compound, have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). A study evaluated the antibacterial activity of various isothiocyanates, demonstrating a strong relationship between their chemical structure and effectiveness, with some exhibiting bactericidal properties (Dias et al., 2014).

Enantioselective Synthesis

Methallyl chloride, related to this compound, has been used in the enantioselective Grignard Nozaki-Hiyama methallylation from the alcohol or aldehyde oxidation level. This process is significant in organic synthesis, particularly for producing enantiomerically pure compounds (Hassan et al., 2011).

Isothiocyanates in Disease Prevention

Isothiocyanates from cruciferous vegetables, like this compound, have been extensively studied for their disease preventive and therapeutic effects. Clinical trials with these compounds have explored their potential against various diseases, including cancer and autism, suggesting their inclusion in disease mitigation efforts (Palliyaguru et al., 2018).

Direct Hydrofluorination

This compound-related compounds have been used in the direct hydrofluorination of methallyl-containing substrates. This metal-free process, using simple and accessible reagents, is important in organic chemistry for the conversion of methallyl alkenes to their corresponding tertiary fluorides (Bertrand & Paquin, 2019).

Soil Fumigation

Methyl isothiocyanate (MITC),which is related to this compound, has been used in soil fumigation for agricultural purposes. Studies on the distribution and dissipation of MITC in soil following application through drip irrigation systems have provided insights into effective fumigation techniques and the environmental behavior of such compounds (Nelson et al., 2013).

Synthesis of Functionalized Compounds

This compound derivatives have been used in synthesizing functionalized allylic selenocyanates, which are important in organic synthesis. These compounds have potential applications in producing heterocyclic compounds and in pharmaceutical chemistry (Lachkar et al., 2013).

Cancer Prevention and Therapy

Dietary intake of isothiocyanates, like this compound, has been linked to cancer prevention and therapy. These compounds modulate tumor microenvironments, inhibit stem cell self-renewal, and have potential as adjunctive treatments in cancer therapy, despite their hormetic effects (Na et al., 2023).

Microbial Production of Isothiocyanates

There has been significant interest in the microbial production of isothiocyanates, like this compound, for their nutraceutical and pharmaceutical applications. By engineering microbial cells, it's possible to biosynthesize these compounds, which are important in reducing the risk of several types of cancers and cardiovascular diseases (Liu et al., 2016).

Development of Chemoprotective Agents

Isothiocyanates have been recognized for their chemoprotective properties against various types of cancer. They act by inducing cytoprotective proteins, inhibiting proinflammatory responses, and affecting the function of transcription factors, thus offering comprehensive and long-lasting protection (Dinkova-Kostova, 2013).

Mechanism of Action

Target of Action

The primary targets of MAITC are the macrophage migration inhibitory factor and intracellular calcium levels . The compound has been shown to irreversibly inhibit the macrophage migration inhibitory factor , which plays a critical role in immune response regulation. It also inhibits caspase-1 activity by reducing intracellular calcium levels .

Mode of Action

MAITC interacts with its targets through irreversible inhibition. It binds to the macrophage migration inhibitory factor, preventing it from performing its normal function . Similarly, it reduces intracellular calcium levels, thereby inhibiting the activity of caspase-1 .

Biochemical Pathways

It is known that the compound’s inhibition of the macrophage migration inhibitory factor and intracellular calcium levels can impact various cellular processes, including inflammation and apoptosis .

Pharmacokinetics

It is known that the compound is a colorless liquid with a boiling point of 169–170 °c . It is insoluble in water, which may impact its bioavailability .

Result of Action

The inhibition of the macrophage migration inhibitory factor and reduction of intracellular calcium levels by MAITC can lead to anti-inflammatory effects . This is due to the role of these targets in immune response regulation and apoptosis, respectively .

Action Environment

The action, efficacy, and stability of MAITC can be influenced by various environmental factors. For instance, its insolubility in water may affect its distribution and absorption in the body . Additionally, its flammability and potential to cause irritation may pose challenges for its handling and use .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Methallyl isothiocyanate is an analogue of the well-researched antibacterial agent allyl isothiocyanate . Isothiocyanates (ITCs) are bioactive products resulting from enzymatic hydrolysis of glucosinolates (GLs), the most abundant secondary metabolites in the botanical order Brassicales . This compound, like other isothiocyanates, is known for its high chemical reactivity, especially with sulfur-centered nucleophiles, such as protein cysteine residues .

Cellular Effects

They are effective against important human pathogens, including bacteria with resistant phenotypes .

Molecular Mechanism

Isothiocyanates can be prepared by degradation of dithiocarbamate salts, e.g., induced with lead nitrate . A related method involves tosyl chloride-mediated decomposition of dithiocarbamate salts . Isothiocyanates may also be accessed by the fragmentation reactions of 1,4,2-oxathiazoles . These reactions highlight the molecular mechanisms of isothiocyanates, including this compound.

Temporal Effects in Laboratory Settings

The antibacterial activity of this compound was determined by testing multiple concentrations of the compound against K-12 E. coli achieved through serial dilutions . The compound was found to not display activity at the experimental concentrations .

Dosage Effects in Animal Models

While specific studies on this compound are limited, isothiocyanates have shown chemoprotective effects in a number of animal models of experimental carcinogenesis at various organ sites and against carcinogens of several different types .

Metabolic Pathways

Isothiocyanates, including this compound, are derived from glucosinolate precursors by the action of β-thioglucosidase enzymes (myrosinases) . This highlights the metabolic pathway that this compound is involved in.

Transport and Distribution

Given its chemical properties and its insolubility in water , it can be inferred that it may interact with certain transporters or binding proteins.

Properties

IUPAC Name |

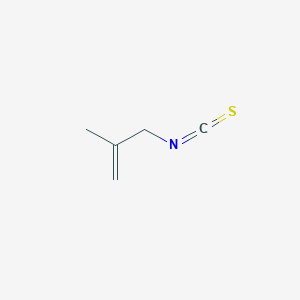

3-isothiocyanato-2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c1-5(2)3-6-4-7/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCQVEDGNZVACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304939 | |

| Record name | Methallyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41834-90-6 | |

| Record name | 41834-90-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168444 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methallyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methallyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the reactivity of Methallyl Isothiocyanate with arylhydrazines?

A1: this compound (MAITC) displays regioselective reactivity with substituted arylhydrazines. This reaction yields either 1,4- or 2,4-disubstituted thiosemicarbazides depending on both the reaction conditions employed and the specific substituents on the arylhydrazine [, ].

Q2: Are there specific applications for the products derived from this compound reactions?

A2: Yes, derivatives of this compound have shown potential in various applications. For example, a Methallyl thiosemicarbazide derivative has been explored as a potential sensor element for the colorimetric detection of anions []. Furthermore, this compound plays a key role in synthesizing substituted benzo[d]isoxazol-3-yl-N′-methallyl thioureas. These compounds exhibit a strong affinity for the KCNQ2/3 potassium ion channel, making them potentially useful for pain relief medications [].

Q3: Can you provide an example of how the reaction conditions influence the product formation when this compound reacts with arylhydrazines?

A3: Absolutely. When this compound reacts with p-tolylhydrazine, different reaction conditions lead to distinct products []:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol](/img/structure/B1331466.png)

![1-[2-(3,4-Dimethoxy-phenyl)-ethyl]-pyrrole-2,5-dione](/img/structure/B1331468.png)

![9-Azabicyclo[3.3.1]nonane](/img/structure/B1331481.png)

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1331495.png)